Cas no 86295-45-6 (1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde)

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Z1511759037
- 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbal dehyde
- 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
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- MDL: MFCD24674984
- インチ: 1S/C11H12O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h5-7,13H,1-4H2
- InChIKey: ADWNVCAUNIBNLZ-UHFFFAOYSA-N
- SMILES: OC1=C(C=O)C=CC2=C1CCCC2
計算された属性
- 精确分子量: 176.083729621 g/mol
- 同位素质量: 176.083729621 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 176.21
- XLogP3: 3
- トポロジー分子極性表面積: 37.3
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8218717-0.05g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95.0% | 0.05g |
$155.0 | 2025-02-21 | |
Enamine | EN300-8218717-10g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 10g |
$2884.0 | 2023-09-02 | |
1PlusChem | 1P02866P-100mg |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 100mg |
$339.00 | 2024-04-21 | |
1PlusChem | 1P02866P-2.5g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 2.5g |
$1688.00 | 2024-04-21 | |
1PlusChem | 1P02866P-10g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 10g |
$3627.00 | 2024-04-21 | |
Aaron | AR0286F1-100mg |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 100mg |
$344.00 | 2025-02-15 | |
1PlusChem | 1P02866P-1g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 1g |
$892.00 | 2024-04-21 | |
Aaron | AR0286F1-1g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95% | 1g |
$948.00 | 2025-02-15 | |
Enamine | EN300-8218717-2.5g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95.0% | 2.5g |
$1315.0 | 2025-02-21 | |
Enamine | EN300-8218717-0.25g |
1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
86295-45-6 | 95.0% | 0.25g |
$331.0 | 2025-02-21 |
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehydeに関する追加情報
Introduction to 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (CAS No. 86295-45-6)
1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 86295-45-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aldehyde derivative has garnered attention due to its structural uniqueness and potential applications in synthetic chemistry and drug development. The compound belongs to the tetralone class, characterized by a partially hydrogenated naphthalene core with a hydroxyl group and an aldehyde functional group at specific positions.
The molecular structure of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde consists of a seven-membered aromatic ring system with additional hydrogen atoms at the 5, 6, 7, and 8 positions, making it a saturated derivative of naphthalene. The presence of both a hydroxyl (-OH) group and an aldehyde (-CHO) group introduces reactivity that makes it a valuable intermediate in organic synthesis. This dual functionality allows for diverse chemical transformations, including oxidation, reduction, and condensation reactions, which are pivotal in constructing more complex molecular architectures.
In recent years, the interest in 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has been fueled by its role as a precursor in the synthesis of biologically active molecules. Researchers have explored its utility in developing novel pharmacophores for various therapeutic applications. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The structural motif shared by 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde with certain natural products has inspired synthetic strategies aimed at mimicking complex biological scaffolds.
The synthesis of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves multi-step organic reactions starting from commercially available precursors. One common approach includes the reduction of tetracyclo[4.4.0.02<0xE2><0x82><0x99>.02<0xE2><0x82><0x99>]heptane-2-one followed by functionalization at the 1-position to introduce the hydroxyl group. Alternatively, cyclization reactions starting from appropriately substituted cyclohexadienes can also yield this compound. The choice of synthetic route depends on factors such as yield optimization, cost-effectiveness, and scalability.
The chemical reactivity of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is primarily dictated by its aldehyde and hydroxyl functionalities. The aldehyde group is susceptible to nucleophilic addition reactions with various reagents such as amines and alcohols to form imines and hemiacetals respectively. Additionally, oxidation of the hydroxyl group can lead to the formation of enols or esters under specific conditions. These transformations highlight the compound's versatility as a building block in medicinal chemistry.
Recent advancements in computational chemistry have further enhanced the understanding of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde's reactivity. Molecular modeling studies have predicted its interaction with biological targets such as enzymes and receptors based on its three-dimensional structure. These predictions are crucial for designing drug candidates with improved binding affinity and selectivity. Furthermore, virtual screening techniques have been employed to identify potential lead compounds derived from this scaffold for treating neurological disorders and infectious diseases.
The pharmaceutical industry has shown particular interest in 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde due to its potential as an intermediate in producing novel therapeutics. For example, researchers have synthesized analogs of this compound that exhibit inhibitory effects on enzymes implicated in cancer progression. The ability to modify its core structure while retaining key pharmacological properties makes it an attractive candidate for further development. Collaborative efforts between academic researchers and industrial chemists are ongoing to explore new derivatives with enhanced efficacy.
In conclusion,1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (CAS No.86295-45-6) represents a promising compound with diverse applications in synthetic chemistry and drug discovery。 Its unique structural features, coupled with its reactivity, make it a valuable tool for constructing complex molecules。 As research continues to uncover new synthetic pathways and biological activities, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals。
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